molecular formula C18H14FN3OS B2497003 2-fluoro-N-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide CAS No. 392253-88-2

2-fluoro-N-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide

Cat. No.: B2497003
CAS No.: 392253-88-2
M. Wt: 339.39
InChI Key: HVTCJTRPNQSUCH-UHFFFAOYSA-N
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Description

2-fluoro-N-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide is a synthetic compound featuring a thieno[3,4-c]pyrazole core scaffold, a structure of significant interest in medicinal chemistry research. This molecule is characterized by a benzamide group substituted with a fluorine atom at the 2-position, linked via a nitrogen atom to the 3-position of the dihydrothienopyrazole ring, which is itself substituted with a phenyl group at the 2-position. The integration of the fluorine atom is a common strategy in drug design to modulate a compound's lipophilicity, metabolic stability, and binding affinity to biological targets . The thienopyrazole scaffold is recognized as a privileged structure in pharmacology, with derivatives demonstrating a wide spectrum of biological activities, including anti-inflammatory, analgesic, and anticancer effects . Specifically, benzamide derivatives incorporating fluorophenyl groups have been investigated as promising anti-inflammatory and analgesic agents with enhanced gastric tolerability and cyclooxygenase (COX)-inhibitory activity . The amide linker in such compounds is known to facilitate hydrogen bond formation with enzyme active sites, which can enhance potency and selectivity . Researchers value this compound and its analogs as key intermediates or target molecules for developing novel therapeutic agents and for probing biochemical pathways. This product is intended for non-human research applications only. It is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

2-fluoro-N-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14FN3OS/c19-15-9-5-4-8-13(15)18(23)20-17-14-10-24-11-16(14)21-22(17)12-6-2-1-3-7-12/h1-9H,10-11H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVTCJTRPNQSUCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(N(N=C2CS1)C3=CC=CC=C3)NC(=O)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-fluoro-N-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide typically involves the following steps:

    Formation of the Thieno[3,4-c]pyrazole Core: This can be achieved through a cyclization reaction involving a suitable precursor, such as a thioamide and a hydrazine derivative. The reaction is usually carried out under acidic or basic conditions, with the use of a catalyst to facilitate the cyclization process.

    Introduction of the Fluorine Atom: The fluorine atom can be introduced through a nucleophilic substitution reaction using a fluorinating agent, such as diethylaminosulfur trifluoride (DAST) or Selectfluor.

    Attachment of the Benzamide Group: The benzamide group can be attached through an amide coupling reaction, using reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to activate the carboxylic acid and facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent-free reactions and the use of renewable starting materials, can be employed to make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

2-fluoro-N-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4), resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and the reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

    Reduction: Lithium aluminum hydride (LAH), sodium borohydride (NaBH4)

    Substitution: Diethylaminosulfur trifluoride (DAST), Selectfluor

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols

Scientific Research Applications

2-fluoro-N-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide has a wide range of scientific research applications, including:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: It can be used as a probe to study biological processes, such as enzyme activity and receptor binding.

    Medicine: The compound has potential therapeutic applications, including as an anti-inflammatory, anticancer, or antimicrobial agent.

    Industry: It can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-fluoro-N-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. The exact mechanism of action depends on the specific biological context and the molecular targets involved.

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

The following compounds share the N-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide backbone but differ in substituents on the benzamide or thienopyrazole rings. Key analogs include:

Compound Name Substituent (Position) Electronic Nature Structural Implications
2-fluoro-N-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide (Target) Fluoro (benzamide, 2-) Strong electron-withdrawing Enhances hydrogen-bond acceptor capacity; may improve target binding specificity .
2-methyl-N-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide Methyl (benzamide, 2-) Electron-donating, hydrophobic Increases lipophilicity; may enhance membrane permeability but reduce polar interactions.
4-nitro-N-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide Nitro (benzamide, 4-) Strong electron-withdrawing May improve binding to electron-rich enzyme pockets; potential metabolic instability.
4-bromo-N-[2-(4-methoxyphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide Bromo (benzamide, 4-); Methoxy (thienopyrazole, 4-) Polarizable (Br); Electron-donating (OMe) Bromine adds steric bulk; methoxy enhances solubility via resonance donation.

Electronic and Steric Effects of Substituents

  • Its small size minimizes steric hindrance, allowing precise positioning in binding pockets .
  • Methyl (Analog ) : The 2-methyl group’s electron-donating nature reduces the benzamide’s acidity compared to fluorine. Its hydrophobicity may improve logP values but could reduce aqueous solubility.
  • Nitro (Analog ) : The 4-nitro group’s strong electron-withdrawing effect may stabilize negative charges in transition states, enhancing binding to cationic regions. However, nitro groups are often associated with toxicity risks.
  • Bromo and Methoxy (Analog ): Bromine’s polarizability may enhance van der Waals interactions, while the methoxy group on the thienopyrazole could improve solubility through hydrogen-bond donation.

Biological Activity

2-fluoro-N-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide is a member of the thienopyrazole class of compounds, which have garnered significant interest in medicinal chemistry due to their diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a thieno[3,4-c]pyrazole core, which is known for its ability to interact with various biological targets. The presence of the fluorine atom and the phenyl group enhances its chemical reactivity and biological profile.

Biological Activities

Thienopyrazole derivatives, including this compound, exhibit a range of biological activities:

1. Anticancer Activity

Research indicates that thienopyrazoles can inhibit key enzymes involved in cancer progression. For instance, compounds similar to this compound have shown promising results as inhibitors of Aurora kinases and CDK2, both critical in cell cycle regulation.

CompoundTargetIC50 (µM)
Thienopyrazole AAurora-A kinase0.067
Thienopyrazole BCDK225

2. Antioxidant Properties

Studies have demonstrated that thienopyrazole derivatives possess antioxidant capabilities. A study assessing their effects on erythrocytes exposed to oxidative stress showed significant protection against cell damage.

Treatment GroupAltered Erythrocytes (%)
Control1 ± 0.3
4-Nonylphenol40.3 ± 4.87
Thienopyrazole + 4-Nonylphenol12 ± 1.03

3. Anti-inflammatory Effects

Thienopyrazoles have been reported to exhibit anti-inflammatory activities by inhibiting phosphodiesterase (PDE) enzymes, which play a role in inflammatory responses. This action suggests potential applications in treating conditions like asthma and rheumatoid arthritis.

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets such as enzymes and receptors. The binding affinity and selectivity towards these targets are critical for its therapeutic efficacy.

Case Studies

Recent studies have highlighted the efficacy of thienopyrazoles in various biological contexts:

  • Efficacy Against Cancer Cell Lines : In vitro studies showed that thienopyrazole derivatives inhibited proliferation in various cancer cell lines (e.g., HeLa and MCF-7) with IC50 values ranging from 7 to 14 µM .
  • Antioxidant Activity in Fish Models : A study on the African catfish (Clarias gariepinus) demonstrated that thienopyrazoles significantly reduced oxidative damage induced by environmental toxins .

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